![molecular formula C26H27N3O4 B2864164 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea CAS No. 1022326-43-7](/img/structure/B2864164.png)
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea
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Overview
Description
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea is a complex organic compound that features a unique structure combining isoquinoline and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea typically involves multiple steps. One common method starts with the preparation of the isoquinoline derivative, followed by its reaction with a phenylurea derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea: Similar structure with a fluorine and methyl group substitution.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the urea moiety.
Uniqueness
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea is unique due to its combination of isoquinoline and urea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea (CAS No. 1022326-43-7) is a compound of interest due to its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
The molecular formula of the compound is C26H27N3O4, with a molar mass of 445.51 g/mol. It possesses a complex structure that includes a dihydroisoquinoline moiety, which is known for various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C26H27N3O4 |
Molar Mass | 445.51 g/mol |
CAS Number | 1022326-43-7 |
The compound exhibits its biological activity primarily through inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that has been implicated in immune evasion by tumors. In vitro studies have shown that it can effectively inhibit IDO with an IC50 value in the low micromolar range .
Target Enzymes
- Indoleamine 2,3-dioxygenase (IDO) : Plays a crucial role in immune regulation and tumor progression.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity by modulating immune responses and inhibiting tumor growth. The compound's ability to inhibit IDO suggests it may enhance T-cell responses against tumors .
Neuroprotective Effects
The structural components of this compound suggest potential neuroprotective properties. Compounds with similar isoquinoline structures have been shown to influence neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data indicate that it has moderate clearance rates and extensive tissue distribution, with promising oral bioavailability metrics. For instance:
- Absorption : Rapid absorption post-administration.
- Half-life : Approximately 11.2 hours.
These parameters support further exploration into its therapeutic applications.
Case Studies
A study involving the synthesis and evaluation of phenyl urea derivatives highlighted that modifications to the dihydroisoquinoline structure can significantly affect biological activity. The results indicated that para-substituted derivatives exhibited enhanced IDO inhibitory activity compared to their unsubstituted counterparts .
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-31-23-7-5-4-6-21(23)29-26(30)28-19-10-8-17(9-11-19)14-22-20-16-25(33-3)24(32-2)15-18(20)12-13-27-22/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWXCKQTZUJCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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